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Compound of Interest

Compound Name: 1-Acetyl-4-aminopiperidine

Cat. No.: B066903

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a versatile privileged structure in medicinal chemistry, forming
the core of numerous biologically active compounds across a wide range of therapeutic areas.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-
aminopiperidine analogs, focusing on their performance as antifungal agents, N-type calcium
channel blockers, anti-HIV agents, hepatitis C virus (HCV) assembly inhibitors, dipeptidyl
peptidase-4 (DPP4) inhibitors, and kinase inhibitors. The information is presented to facilitate
drug discovery and development efforts by providing a clear comparison of chemical
modifications and their impact on biological activity, supported by experimental data and
detailed protocols.

Antifungal Activity

4-Aminopiperidine derivatives have emerged as a promising class of antifungal agents,
primarily targeting ergosterol biosynthesis.[1] The key structural features influencing their
activity are the substituents on the piperidine nitrogen (N1) and the 4-amino group.

Data Presentation: SAR of Antifungal 4-Aminopiperidine
Analogs

© 2025 BenchChem. All rights reserved. 1/18 Tech Support


https://www.benchchem.com/product/b066903?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Akt/PKB_signaling_pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Antifungal Antifungal
Activity Activity
Compound N1- 4-Amino (MIC in (MIC in
. . Reference
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2b Benzyl n-Dodecyl 1-4 1-8 [2]
3b Phenethyl n-Dodecyl 1-4 1-8 [2]
No complete
inhibition at
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higher MICs )
concentration

S

Key SAR Insights:

e Along alkyl chain, such as n-dodecyl, at the 4-amino position is crucial for potent antifungal
activity.[2]

o Aromatic substituents like benzyl or phenethyl on the piperidine nitrogen enhance the
antifungal potency.[2]

o Compounds 2b and 3b demonstrate significantly lower MIC values against both Candida and
Aspergillus species compared to the established antifungal agent amorolfine, and exhibit
fungicidal activity.[2]

Experimental Protocol: Antifungal Susceptibility Testing
(Microbroth Dilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory
Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth
of a fungal isolate.
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Materials:

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
96-well microtiter plates

Test compounds (4-aminopiperidine analogs)

Spectrophotometer

Incubator (35°C)

Procedure:

Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific
turbidity, which is then diluted in RPMI-1640 medium to the final desired inoculum
concentration (typically 0.5 x 103 to 2.5 x 108 cells/mL for yeasts).

Compound Dilution: A serial two-fold dilution of each test compound is prepared in the
microtiter plates using RPMI-1640 medium.

Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells
containing medium only (sterility control) and medium with the fungal inoculum (growth
control) are included.

Incubation: The plates are incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at
which there is a significant inhibition of visible growth compared to the growth control. For
yeasts, this is often an 80% or 90% reduction in turbidity, while for molds, it is typically 100%
inhibition (MICe0 or MIC100).[2]

Diagram: Experimental Workflow for Antifungal
Susceptibility Testing
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Caption: Workflow for the microbroth dilution antifungal susceptibility assay.

N-type Calcium Channel Blockade

4-Aminopiperidine derivatives have been investigated as blockers of N-type calcium channels,
which are implicated in pain signaling. Modifications at both nitrogen atoms of the 4-
aminopiperidine scaffold are critical for activity.

Data Presentation: SAR of 4-Aminopiperidine N-type
Calcium Channel Blockers
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N-type Ca**  Analgesic
Compound N1- 4-Amino Channel Activity
. . o Reference
ID Substituent  Substituent  Inhibition (Mouse Hot-
(ICsoin uM)  Plate Test)
4,4-bis(4-
3 fluorophenyl) H Potent Active [3]
butanoyl
3,3- 3,3-
18 diphenylprop diphenylprop Potent Active [3]
yl anoyl
4-
C101 (2-ethylbutyl) 2.2 [4]
fluorobenzyl

Key SAR Insights:

» Decoration of both nitrogen atoms with alkyl or acyl moieties containing structural motifs

found in known N-type calcium channel antagonists (e.g., verapamil, flunarizine) leads to

active compounds.[3]

e Compounds 3 and 18 show potent antagonism of N-type calcium channels and significant

analgesic effects in animal models of pain.[3]

o Compound C101 demonstrates selective blockade of N-type calcium channels with an ICso

of 2.2 UM.[4]

Experimental Protocol: In Vitro N-type Calcium Channel

Assay

This protocol describes a method to evaluate the inhibitory effect of compounds on N-type

calcium channels expressed in a cell line.

Objective: To determine the ICso of test compounds for the inhibition of N-type calcium

channels.

Materials:
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e PC12 rat pheochromocytoma cell line (or other cell line expressing N-type calcium channels)
e Culture medium and supplements

e Fluorescent calcium indicator dye (e.g., Fura-2 AM)

e High potassium buffer (to induce depolarization)

e Test compounds

o Fluorometric imaging plate reader

Procedure:

e Cell Culture and Loading: PC12 cells are cultured to confluence and then loaded with a
calcium-sensitive fluorescent dye.

o Compound Incubation: The cells are incubated with various concentrations of the test
compounds.

o Depolarization and Measurement: The cells are stimulated with a high potassium buffer to
open voltage-gated calcium channels. The resulting increase in intracellular calcium is
measured by monitoring the fluorescence of the indicator dye.

o Data Analysis: The inhibition of the calcium influx by the test compounds is calculated
relative to control cells (no compound). The ICso value is determined by plotting the percent
inhibition against the compound concentration.

Anti-HIV Activity

Derivatives of 4-aminopiperidine have been designed as non-nucleoside reverse transcriptase
inhibitors (NNRTISs) for the treatment of HIV-1 infection. These compounds often incorporate
pharmacophoric elements from known NNRTISs.

Data Presentation: SAR of 4-Aminopiperidine Anti-HIV
NNRTIs
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Anti-HIV-1 Activity
Core Structure  Activity (ECso Against
Compound ID o . . Reference
Modification in nM) vs. Resistant
Wild-Type Strains
Retains potency
N-benzyl ) against
o Potent (single-
5k piperidine-linked digit nM) K103N/Y181C [5]
igitn
aminopyrimidine J and Y188L
mutants
Quinazoline-
5al 1.62 - [6]
based

Key SAR Insights:

e Fusing pharmacophore templates of existing NNRTIs, such as etravirine, with a 4-

aminopiperidine linker can lead to highly potent compounds.[7]

» N-benzyl substitution on the piperidine ring is a key feature for broad activity against

resistant HIV-1 strains.[5]

e The quinazoline-based analog 5al shows potent anti-HIV-1 activity in the low nanomolar

range.[6]

Experimental Protocol: Anti-HIV Assay in MT-4 Cells

This is a cell-based assay to evaluate the efficacy of compounds in inhibiting HIV-1 replication.

Objective: To determine the ECso of test compounds against HIV-1 in a human T-cell line.

Materials:

e MT-4 human T-cell leukemia cell line

e HIV-1 viral stock

e Culture medium

© 2025 BenchChem. All rights reserved.

7/18

Tech Support


https://pubmed.ncbi.nlm.nih.gov/20538456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12124364/
https://pubmed.ncbi.nlm.nih.gov/25935383/
https://pubmed.ncbi.nlm.nih.gov/20538456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12124364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Test compounds
96-well plates
MTT reagent (for cell viability) or p24 antigen ELISA kit (for viral replication)

Plate reader

Procedure:

Cell Seeding: MT-4 cells are seeded into 96-well plates.

Compound Addition: Serial dilutions of the test compounds are added to the wells.
Infection: The cells are infected with a predetermined amount of HIV-1.
Incubation: The plates are incubated at 37°C for 4-5 days.

Endpoint Measurement:

o MTT Assay: The viability of the cells is measured. In the presence of an effective antiviral,
the cells are protected from the cytopathic effect of the virus.

o p24 Antigen ELISA: The amount of p24 viral antigen in the culture supernatant is
quantified as a direct measure of viral replication.

Data Analysis: The ECso is calculated as the compound concentration that inhibits viral
replication by 50%.

Anti-HCV Activity

4-Aminopiperidine derivatives have been identified as inhibitors of hepatitis C virus (HCV)

assembly, a later stage in the viral life cycle.

Data Presentation: SAR of 4-Aminopiperidine HCV
Assembly Inhibitors
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Anti-HCV .
Key Structural . Cytotoxicity
Compound ID Activity (ECso . Reference
Features . (CCso in pM)
in pM)
Initial screening
1 _ 2.57 >20 (8]
hit
Initial screening
2 _ 2.09 >20 [8]
hit
o Modifications to
Optimized ) Improved o
linker and phenyl Reduced toxicity [9]
Analogs potency

rings

Key SAR Insights:

e The 4-aminopiperidine scaffold is a valid starting point for developing HCV assembly
inhibitors.[8]

o Systematic SAR studies on the linker region and the phenyl ring substituents have led to the
identification of derivatives with increased potency and reduced cytotoxicity.[9]

e These compounds act synergistically with other approved anti-HCV drugs that target
different stages of the viral life cycle.[8]

Experimental Protocol: HCV Replicon Assay

This cell-based assay is used to measure the inhibition of HCV RNA replication.
Objective: To determine the ECso of test compounds against HCV replication.
Materials:

e Huh-7 cells harboring an HCV subgenomic replicon (often expressing a reporter gene like
luciferase)

e Culture medium

e Test compounds
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o Luciferase assay reagent (if applicable)

e Luminometer or other appropriate plate reader

Procedure:

Cell Seeding: Huh-7 replicon cells are seeded in 96-well plates.

e Compound Treatment: The cells are treated with various concentrations of the test
compounds.

e Incubation: The plates are incubated for 48-72 hours.

e Quantification of Replication: HCV replication is quantified by measuring the expression of
the reporter gene (e.g., luciferase activity) or by quantifying viral RNA using RT-gPCR.

o Data Analysis: The ECso is calculated as the compound concentration that reduces HCV
replication by 50%.

DPP4 Inhibition for Diabetes

4-Aminopiperidine-based compounds have been designed as inhibitors of dipeptidyl peptidase-
4 (DPP4), a therapeutic target for type 2 diabetes.

Data Presentation: SAR of 4-Aminopiperidine DPP4
Inhibitors

A search for specific quantitative SAR data for 4-aminopiperidine DPP4 inhibitors was
conducted, but detailed tables with multiple analogs and their corresponding ICso values were
not readily available in the initial search results. However, the general principle of designing
these inhibitors involves incorporating the 4-aminopiperidine scaffold into structures that mimic
the dipeptide substrate of DPP4.

Experimental Protocol: DPP4 Inhibitor Screening Assay

This is a fluorometric assay to measure the inhibition of DPP4 enzyme activity.

Objective: To determine the ICso of test compounds for DPP4 inhibition.
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Materials:

Recombinant human DPP4 enzyme

Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)

Assay buffer

Test compounds

96-well black plates

Fluorescence plate reader
Procedure:

» Reaction Setup: In a 96-well plate, the DPP4 enzyme is pre-incubated with various
concentrations of the test compounds.

» Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
e Incubation: The plate is incubated at 37°C.

o Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate
IS measured over time.

o Data Analysis: The rate of the reaction is calculated, and the percent inhibition for each
compound concentration is determined. The ICso value is obtained by plotting the percent
inhibition against the compound concentration.

Kinase Inhibition

The 4-aminopiperidine scaffold has been incorporated into inhibitors of various kinases,
including p38 MAP kinase and Akt (Protein Kinase B), which are involved in inflammation and

cancer signaling pathways.
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Data Presentation: SAR of 4-Aminopiperidine Kinase
Inhibitors

p38 MAP Kinase Inhibitors

4-
) o p38 Kinase
Core Aminopiperidi o
Compound ID Inhibition (ICso  Reference
Heterocycle ne .
o in nM)
Substitution
4-
5 Naphthyridinone aminopentameth  Highly potent [10]
ylpiperidine
Akt (PKB) Inhibitors
4- .
) . Aktl PKA Selectivit
Core Aminopip Lo o
Compoun o Inhibition Inhibition 'y Referenc
Heterocy eridine . .
dID .. (ICsoin (ICs0 in (PKA/Akt e
cle Substituti
nM) nM) 1)
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TH- ]
4-amino-4-
pyrrolo[2,3- ] Less
21 o carboxami Potent ~14-fold [11]
d]pyrimidin potent
de
e
TH- )
4-amino-4- 3 (Aktl), 8
pyrrolo[2,3- )
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e

Key SAR Insights:

e p38 Inhibitors: C7-substitution of naphthyridinones, quinolinones, and dihydroquinazolinones

with 4-aminopiperidine moieties leads to potent p38 MAP kinase inhibitors. The 4-
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aminopentamethylpiperidine group in compound 5 confers excellent inhibitory potency and
good oral bioavailability.[10]

Akt Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
scaffold provides potent and selective ATP-competitive inhibitors of Akt. Variation of the
carboxamide substituent is a key area for SAR optimization.[11] AZD5363 is a clinical
candidate from this series.[12]

Experimental Protocol: In Vitro Kinase Assay (Generic)

This is a general protocol for measuring the inhibition of a specific kinase.

Objective: To determine the I1Cso of test compounds against a target kinase.

Materials:

Recombinant active kinase (e.g., p38a, Aktl)

Specific peptide or protein substrate for the kinase

ATP (often radiolabeled, e.g., [y-32P]ATP, or used in a luminescence-based assay)

Kinase assay buffer

Test compounds

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and
scintillation counting for radiolabeled assays, or luminescence-based ADP detection)

Procedure:

Reaction Setup: The kinase, substrate, and various concentrations of the test compound are
combined in the kinase assay buffer.

Initiation: The reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature
(e.g., 30°C).
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e Termination and Detection: The reaction is stopped, and the amount of phosphorylated
substrate is quantified.

o Data Analysis: The ICso value is determined by plotting the percent inhibition of kinase
activity against the compound concentration.

Diagram: p38 MAPK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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